EP2B protein is primarily expressed in various tissues, including the brain, kidneys, and gastrointestinal tract. It is classified under the G protein-coupled receptors due to its structure and mechanism of action. This classification is significant as it highlights the protein's role in signal transduction pathways that are vital for maintaining homeostasis in biological systems.
The synthesis of EP2B protein can be achieved through several methodologies, including:
The molecular structure of EP2B protein features seven transmembrane helices typical of G protein-coupled receptors. The extracellular domain is involved in ligand binding, while the intracellular loops interact with G proteins to initiate signaling cascades. Structural data obtained from X-ray crystallography and cryo-electron microscopy provide insights into its conformation and binding sites.
Key structural characteristics include:
EP2B protein undergoes several critical reactions upon binding to prostaglandin E2:
The mechanism of action for EP2B protein involves several sequential steps:
EP2B protein exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism spectroscopy can be employed to study its secondary structure, while surface plasmon resonance can assess ligand-binding kinetics.
EP2B protein has several significant applications in scientific research:
The PTGER2 gene, located on human chromosome 14 (14q22.1), spans approximately 14.3 kilobases and exhibits a conserved genomic organization across mammalian species. This gene comprises three exons and two introns, encoding a G protein-coupled receptor (GPCR) of 358 amino acids in humans [2] [7]. The promoter region contains several cis-regulatory elements, including SP1 transcription factor binding sites and CpG islands, which govern its tissue-specific expression. Comparative genomic analyses reveal high evolutionary conservation, with canine PTGER2 sharing 89% nucleotide sequence identity and 87% amino acid identity with the human ortholog [5]. Murine Ptger2 exhibits 80% amino acid identity, with the highest conservation observed within the transmembrane domains (85-92% identity) critical for receptor function [7] [8].
PTGER2 expression demonstrates both ubiquitous distribution and tissue-specific enrichment. In humans, high expression occurs in the cerebral cortex, hippocampus, small intestine, lung, renal arterioles, and reproductive tissues [4] [7]. Rodent studies corroborate this pattern, with additional expression detected in bone, spleen, and skin. During neural development, EP2 receptor expression undergoes dynamic regulation: Immunohistochemical analyses in postnatal mice reveal abundant EP2 in the dentate gyrus at postnatal day 7 (P7), followed by progressive restriction to the subgranular zone by P56. This spatiotemporal expression correlates with hippocampal neurogenesis stages [6].
Table 1: Evolutionary Conservation of PTGER2 Across Species
Species | Chromosomal Location | Protein Length (aa) | Identity vs. Human | Key Expression Sites |
---|---|---|---|---|
Human (Homo sapiens) | 14q22.1 | 358 | 100% | Brain, kidney, intestine, lung |
Canine (Canis lupus familiaris) | 16q22.1 | 361 | 87% | Lung, kidney, bone marrow |
Murine (Mus musculus) | 14q22.1 | 362 | 80% | Cerebral cortex, spleen, bone |
Equine (Equus caballus) | 14q22.1 | 360 | 85%* | Adipose-derived stem cells, lung |
The EP2 receptor belongs to the rhodopsin-like GPCR family (Class A) and shares the characteristic seven-transmembrane helix (7TM) topology. Recent cryo-electron microscopy (cryo-EM) structures of agonist-bound EP2-Gs complexes (resolutions: 2.8-2.9 Å) reveal distinctive structural features governing ligand recognition and activation [8]. The endogenous ligand prostaglandin E2 (PGE2) binds within an orthosteric pocket formed by transmembrane helices TM2, TM3, TM6, TM7, and extracellular loop 2 (ECL2). Key interactions include:
Unlike related prostanoid receptors (e.g., EP3), EP2 lacks a conserved W6.48 toggle switch and exhibits an unconventional activation mechanism. Agonist binding induces a 12-Å outward displacement of TM6 and a 30° rotation of helix 8 (H8) at the receptor's cytoplasmic face. This conformational change facilitates coupling to the Gαs protein primarily through H8 interactions rather than traditional TM6 contacts [8]. The extracellular domain (particularly ECL2) proves critical for ligand specificity: Chimeric studies replacing EP2-ECL2 with EP4 sequences abolish PGE2 binding and receptor activation [3].
Table 2: Key Residues Governing EP2 Ligand Binding and Activation
Structural Domain | Residue (Human EP2) | Functional Role | Effect of Mutation |
---|---|---|---|
TM2 | Tyr89²·⁶⁵ | H-bond with PGE2 C15-OH | ↓ Ligand affinity 90% |
TM3 | Leu109³·³² | Hydrophobic pocket for ω-chain | Abolishes butaprost binding |
ECL2 | Thr185 | Polar interaction with α-chain | ↓ PGE2 affinity 8-fold |
TM7 | Arg306⁷·⁴⁰ | Salt bridge with PGE2 carboxylate | Eliminates cAMP production |
H8 | Lys329 | Gαs coupling via electrostatic interaction | ↓ G protein coupling efficiency |
Synthetic agonists exhibit distinct binding modes: Taprenepag occupies a extended hydrophobic pocket near TM5, while evatanepag engages Tyr156⁴·⁵⁶ via π-π stacking. Both agonists stabilize an active conformation with a 15° altered Gαs α5-helix insertion compared to β₂-adrenergic receptors, explaining EP2's unique signaling kinetics [8].
EP2 undergoes several post-translational modifications (PTMs) that modulate its trafficking, signaling, and degradation:
The regulatory motifs within the C-terminus include a PDZ-binding domain (DTHL) mediating interactions with scaffolding proteins like NHERF, and a PKA consensus sequence (RRXS) that modulates cAMP feedback inhibition. Notably, DNA methylation epigenetically regulates PTGER2 expression: Hypermethylation of CpG islands in the proximal promoter (-420 bp) correlates with reduced EP2 expression in fibroblasts from idiopathic pulmonary fibrosis patients and murine fibrosis models [7] [10].
Table 3: Post-Translational Modifications of the EP2 Receptor
Modification Type | Site(s) | Functional Consequence | Regulatory Enzymes |
---|---|---|---|
Phosphorylation | Ser329, Ser331 | Attenuates Gαs coupling, promotes β-arrestin binding | PKA, GRK5 |
Palmitoylation | Cys345, Cys347 | Stabilizes helix 8, enhances membrane association | DHHC3 palmitoyltransferase |
Ubiquitination | Lys334 | Targets receptor to lysosomes, reduces surface expression | NEDD4-2 ubiquitin ligase |
Methylation (DNA) | CpG islands (-420 bp) | Silences gene transcription in fibrosis | DNMT1 methyltransferase |
EP2's non-desensitizing phenotype significantly impacts its physiological roles. Sustained cAMP production occurs upon prolonged PGE2 stimulation, enabling chronic regulation of gene expression in processes like bone formation and neurogenesis. In hippocampal development, EP2 colocalizes with doublecortin (DCX)-positive neuroblasts during postnatal days 14-28, coinciding with peak neurogenesis. EP2 knockout reduces DCX⁺ cell density by 40%, demonstrating its role in neural precursor regulation [6] [10]. The receptor's stability is further modulated by RAB11-mediated recycling, which maintains a significant receptor pool in endosomal compartments capable of signal initiation [9].
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